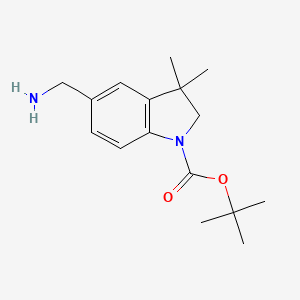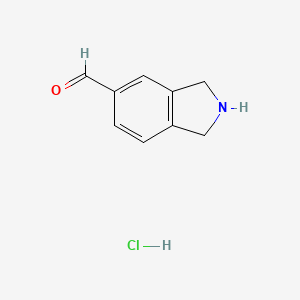
Isoindoline-5-carbaldehyde Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoindoline-5-carbaldehyde Hydrochloride is a chemical compound belonging to the class of isoindolines, which are characterized by a fused benzene and pyrrole ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoindoline-5-carbaldehyde Hydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of phthalic anhydride derivatives under acidic conditions. The reaction typically requires a strong acid catalyst and high temperatures to facilitate the formation of the isoindoline ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high purity levels.
Análisis De Reacciones Químicas
Types of Reactions: Isoindoline-5-carbaldehyde Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.
Major Products Formed:
Oxidation: Oxidation reactions typically yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions result in the formation of substituted isoindolines.
Aplicaciones Científicas De Investigación
Isoindoline-5-carbaldehyde Hydrochloride has diverse applications in scientific research. It is used in the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents. Additionally, it serves as a building block in the development of new chemical entities and materials for industrial applications.
Mecanismo De Acción
The mechanism by which Isoindoline-5-carbaldehyde Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Isoindoline-1,3-dione
Isoindoline-2-carboxylic acid
Indole-3-carboxaldehyde
Indole-2-carboxaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
Fórmula molecular |
C9H10ClNO |
|---|---|
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-isoindole-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c11-6-7-1-2-8-4-10-5-9(8)3-7;/h1-3,6,10H,4-5H2;1H |
Clave InChI |
GNCCLDRWLLKJJG-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C=C(C=C2)C=O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,4R,5S)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15362184.png)


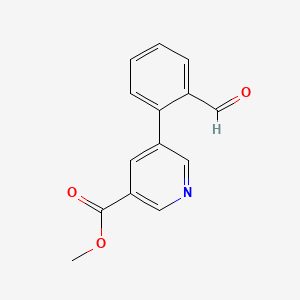
![Ethyl trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B15362208.png)
![(3R,5S)-3-Methyl-5-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B15362210.png)
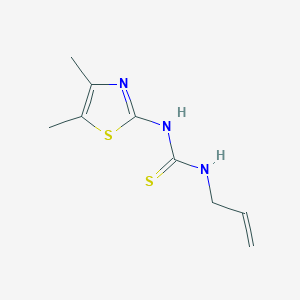
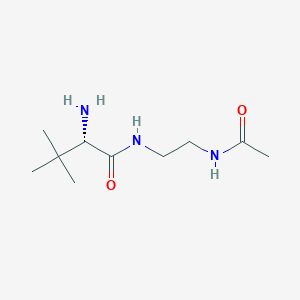
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B15362236.png)
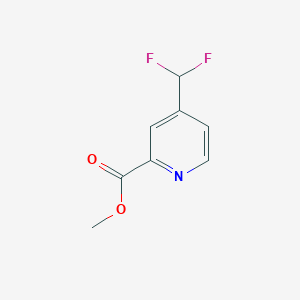
![4-(1-Tetrahydropyran-4-ylpyrrolo[2,3-c]pyridin-3-yl)pyridin-2-amine](/img/structure/B15362246.png)


